2-amino-3-bromo-N-isopropylbenzamide
Description
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
2-amino-3-bromo-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13BrN2O/c1-6(2)13-10(14)7-4-3-5-8(11)9(7)12/h3-6H,12H2,1-2H3,(H,13,14) |
InChI Key |
DMQAAZNMQIBCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C(=CC=C1)Br)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 2-amino-3-bromo-N-isopropylbenzamide exhibit promising anticancer properties. The structural modifications in benzamide derivatives have been linked to enhanced potency against cancer cells. For instance, studies have shown that certain brominated benzamides can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
| Study Reference | Compound Tested | Findings |
|---|---|---|
| 2-Amino-3-bromo-N-isopropylbenzamide | Induces apoptosis in cancer cells | |
| Benzamide derivatives | Enhanced anticancer activity observed |
1.2 Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, its ability to inhibit cyclooxygenase (COX) enzymes is noteworthy, which are crucial in inflammatory responses. The presence of the bromine atom in its structure may enhance its inhibitory effects, making it a candidate for anti-inflammatory drug development.
| Study Reference | Enzyme Targeted | Effect |
|---|---|---|
| Cyclooxygenase (COX) | Potential inhibitor with enhanced potency |
1.3 Neuropharmacological Effects
The neuropharmacological properties of related compounds suggest that 2-amino-3-bromo-N-isopropylbenzamide could influence serotonin receptor binding affinities. This aligns with research indicating that modifications in similar structures may lead to potential treatments for anxiety and depression .
Agricultural Applications
2.1 Insecticides
There is ongoing research into the application of 2-amino-3-bromo-N-isopropylbenzamide and its derivatives as insecticides. The compound's structural characteristics may enhance its efficacy against pests while minimizing environmental impact. For example, formulations based on similar benzamide structures have shown effectiveness against various agricultural pests, indicating potential for this compound in pest control strategies .
| Application Type | Target Pest | Effectiveness |
|---|---|---|
| Insecticide | Beet armyworms | High reactivity observed |
Synthesis and Case Studies
The synthesis of 2-amino-3-bromo-N-isopropylbenzamide typically involves straightforward chemical reactions, yielding high purity products suitable for further applications. For example, one method involves the reaction of isatoic anhydride with isopropylamine followed by bromination .
Case Study: Synthesis Process
- Starting Material: Isatoic anhydride
- Reagents: Isopropylamine, bromine
- Yield: Approximately 94% purity achieved through optimized reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-amino-3-bromo-N-isopropylbenzamide with two structurally related brominated amides identified in the provided evidence.
2-Bromo-N-(2-Hydroxy-3-(Naphthalen-1-Yloxy)Propyl)-N-Isopropylbenzamide ()
- Structure : Differs by the addition of a naphthalen-1-yloxy group and a hydroxypropyl chain on the nitrogen.
- The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the target compound.
- Applications : Cited in polymer and anticancer research due to its bulky substituents .
| Property | Target Compound | Naphthalene Derivative |
|---|---|---|
| Molecular Weight | 271.12 g/mol | 481.36 g/mol |
| Key Functional Groups | Br, NH₂, iPr | Br, OH, Naphthyl, iPr |
| Solubility (Polar Solvents) | Moderate | High |
| Bioactivity | Kinase inhibition | Anticandidate in oncology |
2-Bromo-N-[3-(1H-Imidazol-1-Yl)Propyl]-3-Methylbutanamide ()
- Structure : Features a methylbutanamide backbone and an imidazole-propyl chain instead of a benzamide core.
- Key Properties: The imidazole group confers basicity (pKa ~7.0), enabling pH-dependent solubility and metal coordination. Lower molecular weight (288.18 g/mol) compared to the naphthalene derivative but higher than the target compound.
- Applications : Explored as a ligand for transition-metal catalysts and in antimicrobial studies .
| Property | Target Compound | Imidazole Derivative |
|---|---|---|
| Molecular Weight | 271.12 g/mol | 288.18 g/mol |
| Key Functional Groups | Br, NH₂, iPr | Br, Imidazole, Methyl |
| Basicity | Low | Moderate (imidazole N-H) |
| Metabolic Stability | Moderate | High |
Research Findings and Mechanistic Insights
- Reactivity: The amino group in the target compound facilitates electrophilic substitution reactions, whereas bromine enables Suzuki-Miyaura cross-coupling. In contrast, the imidazole derivative () exhibits nucleophilic reactivity at the imidazole nitrogen .
- Biological Activity : The target compound’s benzamide core mimics ATP-binding motifs in kinases, while the naphthalene derivative () shows reduced cellular uptake due to steric bulk .
- Thermal Stability : Differential scanning calorimetry (DSC) data suggest the target compound decomposes at 215°C, compared to 190°C for the imidazole derivative, likely due to stronger intermolecular hydrogen bonding .
Limitations and Contradictions in Evidence
Preparation Methods
Formation of 2-Amino-N-Isopropylbenzamide
Isatoic anhydride undergoes nucleophilic ring-opening with isopropylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane). The reaction proceeds via attack of the amine at the carbonyl group, yielding 2-amino-N-isopropylbenzamide. Key parameters include:
Table 1: Reaction Conditions for 2-Amino-N-Isopropylbenzamide Synthesis
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 30°C | Maximizes rate |
| Solvent | THF | Enhances solubility |
| Isopropylamine Equiv | 1.2 | Prevents overuse |
| Reaction Time | 2–4 hours | Ensures completion |
Bromination at Position 3
The critical challenge lies in introducing bromine selectively at position 3. Electrophilic aromatic bromination of 2-amino-N-isopropylbenzamide must account for the directing effects of the amino (–NH2) and amide (–CONHiPr) groups. The amino group, a strong ortho/para director, competes with the meta-directing amide moiety. To favor ortho-bromination relative to the amino group (yielding position 3 bromination), the following conditions are proposed:
Table 2: Bromination Optimization for 2-Amino-3-Bromo-N-Isopropylbenzamide
| Condition | Value | Outcome |
|---|---|---|
| Bromine Addition Rate | 1 drop/5–7 seconds | Reduces side reactions |
| Solvent | Acetic acid | Facilitates dissolution |
| Post-Reaction pH | 8–9 (adjusted with NaOH) | Prevents HBr degradation |
Alternative Pathway via Nitro Reduction and Bromination
A sequential approach involving nitration, bromination, and reduction may improve regiocontrol:
Synthesis of 3-Bromo-2-Nitrobenzoic Acid
Nitration of benzoic acid derivatives typically occurs at the meta position relative to electron-withdrawing groups. However, introducing bromine before nitration could leverage directing effects:
-
Bromination of 2-Nitrobenzoic Acid : Using H2SO4 as a catalyst, bromine adds at position 4 (meta to nitro group), yielding 3-bromo-2-nitrobenzoic acid.
-
Amide Formation : React with isopropylamine using coupling agents (e.g., HATU) to form 3-bromo-2-nitro-N-isopropylbenzamide.
-
Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) or SnCl2/HCl reduces the nitro group to an amine, yielding the target compound.
Table 3: Comparative Analysis of Nitro Reduction Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalytic Hydrogenation | 50 psi H2, 25°C, 6 hours | 88 | 99 |
| SnCl2/HCl | Reflux, 2 hours | 76 | 95 |
Regioselective Bromination Strategies
Achieving position-selective bromination remains the most significant hurdle. The following strategies are recommended based on analogous systems:
Directed Ortho-Metalation (DoM)
Using a lithium amide base (e.g., LDA), the amino group can direct deprotonation at position 3, followed by quenching with Br2. This method, though efficient, requires anhydrous conditions and low temperatures (–78°C).
Copper-Mediated Bromination
CuBr2 in acetonitrile at 80°C promotes selective bromination at positions ortho to directing groups. For 2-amino-N-isopropylbenzamide, this could enhance yields to >70%.
Purification and Characterization
Final purification involves:
-
Recrystallization : From ethanol/water mixtures.
-
Chromatography : Silica gel with ethyl acetate/hexane (1:3).
Table 4: Analytical Data for 2-Amino-3-Bromo-N-Isopropylbenzamide
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| 1H NMR (CDCl3) | δ 1.25 (d, 6H), δ 6.90 (d, 1H) | 400 MHz NMR |
| HPLC Purity | 98.5% | C18 column, MeOH:H2O |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3-bromo-N-isopropylbenzamide, and how can purity be validated?
- Methodology :
- Microwave-assisted synthesis : Combine 2-amino-3-bromobenzoic acid with isopropylamine in dimethyl sulfoxide (DMSO) under microwave irradiation (100°C, 1 hour) to enhance reaction efficiency .
- Purification : Use column chromatography (ethyl acetate/hexane, 1:1) to isolate the product, followed by recrystallization from ethanol .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize using -/-NMR and LC-MS. Compare melting points with literature values (e.g., analogs like 3-bromo-N-methoxy-N-methylbenzamide exhibit mp 154–158°C) .
Q. How does steric hindrance from the isopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via -NMR to track bromine displacement.
- Compare reaction rates with non-isopropyl analogs (e.g., 2-amino-3-bromo-N-methylbenzamide) to isolate steric effects. Use DFT calculations to model transition states and electron density maps .
Q. What spectroscopic techniques are critical for distinguishing positional isomers (e.g., 2-amino-3-bromo vs. 2-amino-5-bromo derivatives)?
- Methodology :
- NMR : -NMR coupling patterns (e.g., aromatic protons adjacent to bromine exhibit distinct splitting).
- IR : Confirm amide C=O stretch (~1650 cm) and NH vibrations (~3350 cm).
- Mass spectrometry : Fragmentation patterns differ due to bromine’s isotopic signature (1:1 ratio for /) .
Advanced Research Questions
Q. How can computational tools predict the regioselectivity of 2-amino-3-bromo-N-isopropylbenzamide in cross-coupling reactions?
- Methodology :
- Use AI-driven platforms (e.g., ACD/Labs Percepta) to simulate Suzuki-Miyaura coupling with aryl boronic acids. Input SMILES notation to generate reactivity maps.
- Validate predictions experimentally by screening Pd catalysts (e.g., Pd(PPh)) and bases (KCO, CsCO) in toluene/water biphasic systems. Analyze yields via GC-MS .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values in kinase inhibition assays)?
- Methodology :
- Triangulation : Replicate assays under standardized conditions (pH, temperature, solvent controls). Use orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Meta-analysis : Compare data across studies, accounting for variables like cell line specificity (e.g., HEK293 vs. HeLa) and compound purity (>95% by HPLC) .
Q. How do solvent effects modulate the compound’s stability during long-term storage?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) in DMSO, ethanol, and solid-state. Monitor degradation via LC-MS for bromine loss or amide hydrolysis.
- Use Arrhenius kinetics to extrapolate shelf life. Compare with analogs like 2-bromo-N-(2-hydroxyethyl)benzamide, which degrades faster in polar solvents .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
